molecular formula C26H24N2O4S2 B2381435 (N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) CAS No. 463353-08-4

(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide)

Cat. No.: B2381435
CAS No.: 463353-08-4
M. Wt: 492.61
InChI Key: GXDNEDOQHJFJFF-NBHCHVEOSA-N
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Description

(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) is an organic compound that features a naphthalene core with bis(4-ethylbenzenesulfonamide) groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) typically involves the following steps:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of sulfonamide groups: The sulfonamide groups can be introduced via sulfonation reactions followed by amide formation.

    Final assembly: The final compound is assembled by linking the naphthalene core with the sulfonamide groups under specific reaction conditions, such as using a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the naphthalene core or the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted naphthalene and benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

    Drug Development: It may be explored as a lead compound for the development of new pharmaceuticals with specific biological activities.

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Organic Electronics: The compound may be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(4-ethylbenzenesulfonamide) would depend on its specific application. For instance:

    Catalysis: It may act as a ligand, coordinating with metal centers to form active catalytic species.

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1,4-diamine and naphthalene-1,4-disulfonic acid.

    Sulfonamide derivatives: Compounds such as sulfanilamide and N-ethylbenzenesulfonamide.

Uniqueness

    Structural Features: The combination of a naphthalene core with bis(4-ethylbenzenesulfonamide) groups is unique, providing distinct electronic and steric properties.

Properties

IUPAC Name

(NE)-4-ethyl-N-[(4E)-4-(4-ethylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)33(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-34(31,32)22-15-11-20(4-2)12-16-22/h5-18H,3-4H2,1-2H3/b27-25+,28-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDNEDOQHJFJFF-NBHCHVEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)CC)/C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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